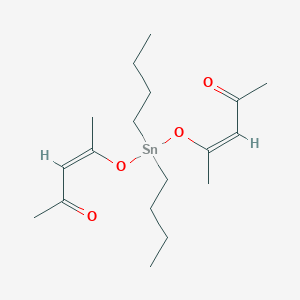

Dibutyltin bis(acetylacetonate)

Description

Contextualizing Organotin Compounds: Historical Trajectories and Modern Relevance in Chemical Science

The journey of organotin chemistry began in the mid-19th century, with the first synthesis of diethyltin (B15495199) diiodide by Edward Frankland in 1849 often cited as a seminal moment. wikipedia.orglupinepublishers.com Another key development was the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, reported by Löwig in 1852, which is frequently considered the true start of organotin chemistry. lupinepublishers.comlupinepublishers.com The field experienced significant growth in the 20th century, spurred by the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org

Initially, the applications of organotin compounds were not immediately apparent. It took approximately 80 years after their initial synthesis for them to find use as stabilizers for transformer oils and vinyl plastics. lupinepublishers.com A major resurgence in interest occurred in the 1950s, largely driven by the work of van der Kerk and his colleagues, who uncovered their potential as stabilizers for polyvinyl chloride (PVC), as well as in agricultural and industrial biocides. lupinepublishers.comlupinepublishers.com This led to a rapid expansion of their commercial applications.

Today, organotin compounds are a cornerstone of modern chemical science, with an estimated 50,000 tons produced annually worldwide. ontosight.ai Their unique properties make them invaluable as catalysts and as stabilizers in the production of PVC, a widely used plastic. ontosight.ai The versatility of organotin compounds has led to their use in a vast array of industrial applications, solidifying their importance in contemporary chemistry. lupinepublishers.com

Significance of Dialkyltin Complexes in Contemporary Research Paradigms

Within the broader class of organotin compounds, dialkyltin complexes hold a prominent position in modern research. These compounds are characterized by the presence of two alkyl groups attached to a tin atom. Their utility spans a wide range of applications, from materials science to catalysis.

A primary application of dialkyltin compounds is as stabilizers for PVC. lupinepublishers.com They play a crucial role in preventing the degradation of the polymer during processing and use. wikipedia.orglupinepublishers.com Specifically, compounds like dibutyltin (B87310) dilaurate and dibutyltin maleate (B1232345) were among the first commercially successful stabilizers. lupinepublishers.com

In the realm of catalysis, dialkyltin compounds, such as dibutyltin dilaurate, are instrumental in the formation of polyurethanes, the vulcanization of silicones, and in transesterification reactions. wikipedia.org They are known to be highly active catalysts, particularly for the production of RTV (Room Temperature Vulcanizing) silicones and silanes. bnt-chemicals.com Their ability to facilitate these reactions under mild conditions contributes to more energy-efficient and economical industrial processes. tib-chemicals.com Furthermore, their use in creating transparent conductive layers on materials highlights their versatility. bnt-chemicals.com

The structural chemistry of dialkyltin compounds is also a significant area of research. Unlike their silicon and germanium counterparts, the corresponding oxides and hydroxides of tin often adopt structures with higher coordination numbers, including five and even six-coordinated tin centers. wikipedia.org This hypercoordination is a key feature that influences their reactivity and catalytic activity.

Specific Research Focus: Dibutyltin bis(acetylacetonate) – A Review of its Emerging Research Landscape

Dibutyltin bis(acetylacetonate), also known as DBTK, is an organotin compound with the chemical formula C₁₈H₃₂O₄Sn. bnt-chemicals.comevitachem.com It is characterized by a central tin atom bonded to two butyl groups and two acetylacetonate (B107027) ligands. evitachem.com Depending on the ambient temperature and purity, it can exist as a yellowish liquid or a low-melting solid. bnt-chemicals.comevitachem.com

Synthesis and Properties:

The synthesis of Dibutyltin bis(acetylacetonate) typically involves the reaction of dibutyltin oxide or dibutyltin dichloride with acetylacetone (B45752). evitachem.com This reaction is often carried out in a solvent like toluene (B28343) or ethanol (B145695) under reflux conditions. evitachem.com

Key physical and chemical properties are summarized in the table below:

| Property | Value |

| Molecular Formula | C₁₈H₃₂O₄Sn nih.gov |

| Molecular Weight | 431.15 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | Yellow to orange liquid or low-melting solid bnt-chemicals.comamericanelements.com |

| Melting Point | 26 °C (lit.) sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 150 °C (lit.) sigmaaldrich.comsigmaaldrich.com |

| Density | 1.22 g/mL at 25 °C (lit.) sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in organic solvents like toluene and ethanol; poorly soluble in water. evitachem.com |

This table is interactive. You can sort and filter the data.

Research Applications:

The primary research interest in Dibutyltin bis(acetylacetonate) lies in its catalytic activity. It is a highly reactive catalyst used in a variety of applications:

Silicone Chemistry: It is a potent catalyst for the condensation reaction between silanols and silanes, which is fundamental to the formation of silicone polymers. This makes it crucial in the production of room temperature vulcanizable (RTV) silicone adhesives, sealants, and coatings. evitachem.comreaxis.com It is particularly effective in moisture-cured silicone formulations due to its reduced hydrolytic stability compared to tin carboxylates. reaxis.comreaxis.com

Polyurethane Systems: It serves as an effective crosslinking agent in polyurethane formulations. evitachem.com

Polymer Synthesis: It is used in polycondensation reactions for producing RTV silicones and silanes. bnt-chemicals.com It also finds application as a catalyst in combination with other substances for creating polymers that respond to stimuli like heat or cold. bnt-chemicals.com

Coatings and Surface Treatments: Dibutyltin bis(acetylacetonate) is utilized in the production of transparent conductive layers on various materials. bnt-chemicals.comevitachem.com It is also employed in the formulation of certain dyes, surface finishes, and impregnation products. bnt-chemicals.com

The coordination geometry around the tin atom in Dibutyltin bis(acetylacetonate) is typically a distorted octahedron, a result of the steric hindrance from the bulky butyl groups. evitachem.com This structural feature is a key determinant of its catalytic behavior.

Delimitation and Objectives of the Research Compendium on Dibutyltin bis(acetylacetonate)

This research compendium is strictly focused on the chemical and technical aspects of Dibutyltin bis(acetylacetonate). The primary objectives are:

To provide a detailed overview of the historical context and modern relevance of organotin compounds, with a specific focus on dialkyltin complexes.

To present a thorough review of the synthesis, chemical properties, and structural characteristics of Dibutyltin bis(acetylacetonate).

To explore the emerging research landscape and diverse applications of Dibutyltin bis(acetylacetonate) in advanced chemical research, particularly in the fields of catalysis and polymer chemistry.

To compile and present key data in a clear and accessible format, including interactive tables.

This article explicitly excludes any discussion of dosage, administration, safety profiles, or adverse effects of the compound. The content is intended for a scientific and technical audience and is based on a review of current research literature.

Structure

2D Structure

Properties

IUPAC Name |

(Z)-4-[dibutyl-[(Z)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.2C4H9.Sn/c2*1-4(6)3-5(2)7;2*1-3-4-2;/h2*3,6H,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-;;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDDHYAAWVNATK-VGKOASNMSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(OC(=CC(=O)C)C)OC(=CC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](O/C(=C\C(=O)C)/C)(O/C(=C\C(=O)C)/C)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Dibutyltin Bis Acetylacetonate

Direct Synthesis Routes and Ligand Exchange Processes

Traditional synthesis of Dibutyltin (B87310) bis(acetylacetonate) often involves the reaction of a dibutyltin precursor with a source of the acetylacetonate (B107027) ligand. These methods are well-established and widely used in industrial production.

Synthesis from Dibutyltin(IV) Oxide and Beta-Diketones

A primary and common method for preparing Dibutyltin bis(acetylacetonate) is the reaction between Dibutyltin(IV) oxide and acetylacetone (B45752), which is a beta-diketone. evitachem.comgoogle.com This condensation reaction typically involves heating the reactants, often under reflux, in a suitable solvent like toluene (B28343). evitachem.comgoogle.com The reaction generates water as a byproduct, which needs to be removed to drive the reaction to completion. google.com A common technique for water removal is azeotropic distillation using a Dean-Stark apparatus. google.com

To enhance the reaction rate and completion, a polyalkoxysilane, such as methyltrimethoxysilane, can be added to the reaction mixture. google.com The polyalkoxysilane acts as a water scavenger, reacting with the water produced during the condensation. google.com This method avoids the need for azeotropic distillation and can be carried out at lower temperatures, typically between 20°C and 80°C. google.com An excess of acetylacetone is generally preferred to ensure complete conversion of the dibutyltin oxide. google.com

Routes Employing Organotin Halides and Acetylacetonate Salts

An alternative to using dibutyltin oxide is to start from a dibutyltin halide, most commonly Dibutyltin dichloride. evitachem.com This method represents a ligand exchange process where the chloride ligands on the tin atom are replaced by acetylacetonate groups. The reaction is typically carried out by treating dibutyltin dichloride with an acetylacetonate salt, such as sodium acetylacetonate.

A patent for the synthesis of a related compound, dibutyltin dilaurate, describes a similar process where dibutyltin dichloride is reacted with lauric acid in the presence of sodium ethoxide in ethanol (B145695). google.com This suggests a parallel route for Dibutyltin bis(acetylacetonate) where dibutyltin dichloride is reacted with acetylacetone in the presence of a base like sodium ethoxide to neutralize the liberated HCl. This method can circumvent the production of toxic dust and large amounts of wastewater associated with the hydrolysis of dibutyltin dichloride to the oxide. google.com

The reaction proceeds as follows: (C₄H₉)₂SnCl₂ + 2 Na(CH₃COCHCOCH₃) → (C₄H₉)₂Sn(CH₃COCHCOCH₃)₂ + 2 NaCl

The sodium chloride byproduct is insoluble in many organic solvents and can be easily removed by filtration, simplifying the purification of the final product.

Alternative Synthetic Pathways for High-Purity Dibutyltin bis(acetylacetonate)

Achieving high purity is crucial for many applications of Dibutyltin bis(acetylacetonate), particularly in catalysis. americanelements.com Purification methods like recrystallization or distillation are often employed post-synthesis. evitachem.com For specialized applications requiring very high purity, such as in electronics or for creating transparent conductive layers, advanced purification techniques are necessary. bnt-chemicals.com

High-purity grades can be obtained by carefully controlling reaction stoichiometry and conditions to minimize side reactions. americanelements.com The use of redistribution reactions, a common strategy in organotin chemistry, can also be employed. gelest.com For instance, reacting tetrabutyltin (B32133) with tin(IV) chloride can produce dibutyltin dichloride in a controlled manner, which can then be used as a high-purity starting material. gelest.com Subsequent reaction with high-purity acetylacetonate under inert conditions would yield a product with minimal impurities.

| Method | Precursors | Key Conditions | Byproducts | Advantages | Disadvantages |

| Oxide Route | Dibutyltin(IV) oxide, Acetylacetone | Reflux in toluene, Azeotropic distillation of water. google.com | Water | Readily available precursors. google.com | Requires heat and water removal. google.com |

| Oxide Route with Scavenger | Dibutyltin(IV) oxide, Acetylacetone, Polyalkoxysilane | 20-80°C, Stirring. google.com | Alcohol, Silanol (B1196071) species | Lower temperature, No distillation needed. google.com | Requires an additional reagent. google.com |

| Halide Route | Dibutyltin dichloride, Sodium acetylacetonate | Reaction in a suitable solvent. | Sodium Chloride | Easy removal of salt byproduct. | Halide precursor can be corrosive. |

Green Chemistry Approaches in Dibutyltin bis(acetylacetonate) Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of organotin compounds. The goals are to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency.

Solvent-Free Synthesis and Mechanochemical Methods

Solvent-free synthesis offers significant environmental benefits by eliminating solvent waste and simplifying product work-up. For the reaction of Dibutyltin(IV) oxide with acetylacetone, a solvent-free approach is feasible. The reaction can be performed by heating the neat mixture of the solid oxide and liquid acetylacetone. The water produced can be removed by applying a vacuum.

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), is an emerging green technique. While specific research on the mechanochemical synthesis of Dibutyltin bis(acetylacetonate) is not widely published, the principles are applicable. Grinding solid Dibutyltin(IV) oxide with liquid acetylacetone could initiate the reaction at room temperature without the need for bulk solvents, potentially leading to a more energy-efficient and waste-free process.

Catalytic Approaches and Reagent Recycling Strategies for Sustainable Production

Improving the atom economy and catalytic efficiency of the synthesis is another key aspect of green chemistry. While Dibutyltin bis(acetylacetonate) is itself a catalyst, its synthesis can be optimized. The use of catalysts in the redistribution reactions to prepare the dibutyltin dichloride precursor, for instance, can improve reaction rates and selectivity under milder conditions. gelest.com

Optimization of Reaction Parameters and Yield Enhancement for Dibutyltin bis(acetylacetonate) Production

The efficiency and economic viability of dibutyltin bis(acetylacetonate) production are critically dependent on the fine-tuning of several reaction parameters. These include temperature, pressure, and the stoichiometric ratio of the reactants. Careful control of these variables can significantly enhance the reaction rate, yield, and purity of the final product, thereby minimizing downstream purification costs.

Temperature, Pressure, and Stoichiometric Control

The synthesis of dibutyltin bis(acetylacetonate) is sensitive to the thermal conditions and the molar ratios of the reactants.

Temperature: The reaction temperature directly influences the rate of reaction. A patented method utilizing a polyalkoxysilane specifies a broad temperature range of approximately 20°C to 80°C. nih.gov Within this range, gentle warming is often sufficient to initiate and sustain the reaction. nih.gov Higher temperatures, such as those achieved under reflux in solvents like toluene, can accelerate the reaction but must be carefully controlled to prevent the formation of undesirable byproducts. The optimal temperature is a balance between achieving a high reaction rate and maintaining the stability of the product and reactants.

Pressure: While many syntheses are conducted at atmospheric pressure, the application of a vacuum can be advantageous, particularly during the removal of the solvent and other volatile impurities after the reaction is complete. nih.gov In the context of purification by distillation, precise pressure control is essential to lower the boiling point of the compound and prevent thermal decomposition.

Stoichiometric Control: The molar ratio of the reactants is a crucial factor in maximizing the yield of dibutyltin bis(acetylacetonate). The reaction between dibutyltin oxide and acetylacetone requires a stoichiometric ratio of 1:2. However, to drive the reaction to completion, an excess of acetylacetone is often employed. One patented method suggests using at least 2 moles of the dione (B5365651) (acetylacetone) for every gram-atom of tin in the dialkyltin oxide. nih.gov The use of a significant excess of one reactant can be a cost-effective strategy to ensure the complete conversion of the more valuable reactant.

Interactive Data Table: Illustrative Optimization of Reaction Parameters for Dibutyltin bis(acetylacetonate) Synthesis

| Experiment ID | Molar Ratio (Dibutyltin Oxide:Acetylacetone) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 1:2.0 | 60 | 4 | 85 | 92 |

| 2 | 1:2.2 | 60 | 4 | 92 | 95 |

| 3 | 1:2.5 | 60 | 4 | 95 | 96 |

| 4 | 1:2.2 | 70 | 3 | 94 | 95 |

| 5 | 1:2.2 | 80 | 2 | 93 | 94 |

Note: The data in this table is illustrative and based on general principles of chemical synthesis optimization. It serves to demonstrate the potential impact of varying reaction parameters on the yield and purity of dibutyltin bis(acetylacetonate).

Advanced Purification Techniques for Research-Grade Dibutyltin bis(acetylacetonate)

The production of research-grade dibutyltin bis(acetylacetonate), which demands very high purity levels, necessitates the use of advanced purification techniques. The choice of method is often dictated by the physical state of the crude product, which can be a yellowish liquid or a low-melting solid, and the nature of the impurities present. researchgate.netgelest.com

Recrystallization: For crude dibutyltin bis(acetylacetonate) that is solid at room temperature or can be induced to crystallize, recrystallization is a powerful purification method. The selection of an appropriate solvent system is critical. An ideal solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, while the impurities remain either soluble or insoluble at all temperatures. The process typically involves dissolving the crude product in a minimal amount of a suitable hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then isolated by filtration.

Distillation: When the crude product is a liquid, or for the removal of volatile impurities from a solid product, distillation is a common purification technique. Given the relatively high boiling point of dibutyltin bis(acetylacetonate), vacuum distillation is often employed to reduce the boiling temperature and prevent thermal decomposition. The effectiveness of the separation depends on the difference in boiling points between the desired compound and its impurities. For high-purity requirements, fractional distillation under reduced pressure may be necessary.

Chromatography: For achieving the highest levels of purity, particularly for analytical standards and research applications, chromatographic techniques are invaluable. Preparative High-Performance Liquid Chromatography (HPLC) can be used to separate dibutyltin bis(acetylacetonate) from closely related impurities with high resolution. mdpi.com Column chromatography, using stationary phases like silica (B1680970) gel or alumina, can also be effective. The choice of eluent (solvent system) is optimized to achieve the best separation.

Interactive Data Table: Comparison of Purification Techniques for Dibutyltin bis(acetylacetonate)

| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Recovery (%) | Key Considerations |

| Single Recrystallization | 90 | 98 | 85 | Dependent on suitable solvent and crystalline nature of crude product. |

| Vacuum Distillation | 90 | 97 | 90 | Effective for removing volatile impurities; requires careful temperature and pressure control to prevent decomposition. |

| Preparative HPLC | 95 | >99.5 | 70 | High resolution for trace impurities; can be costly and time-consuming for large quantities. |

Note: This table provides an illustrative comparison of common purification techniques. The actual performance will depend on the specific impurities present and the optimization of the chosen method.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies for Dibutyltin Bis Acetylacetonate

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure of diamagnetic molecules like Dibutyltin (B87310) bis(acetylacetonate). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the organic moieties of the molecule—the butyl chains and the acetylacetonate (B107027) ligands.

The acetylacetonate (acac) ligand, upon chelation to the tin atom, typically exhibits a simplified set of signals corresponding to the methyl (CH₃) and methine (CH) groups. In the ¹H NMR spectrum, the methine proton usually appears as a singlet, while the methyl protons also give rise to a single, more intense singlet, indicating that both acac ligands are chemically equivalent in solution. Based on data from analogous metal acetylacetonate complexes, the chemical shifts for these protons can be anticipated. For instance, in calcium bis(acetylacetonate), the methyl protons resonate at approximately 1.66 ppm and the methine proton at 5.05 ppm.

The ¹³C NMR spectrum provides complementary information. The carbons of the acetylacetonate ligand are expected in three distinct regions: the methyl carbons, the methine carbon, and the carbonyl carbons. Studies on other metal acetylacetonate complexes, such as cis-Ti(acac)₂Cl₂, show chemical shifts for the methyl carbons around 25-26 ppm, the methine carbon near 109 ppm, and the carbonyl carbons in the range of 190-194 ppm. nih.gov

The n-butyl groups attached to the tin atom will show a characteristic pattern of four signals in both ¹H and ¹³C NMR spectra, corresponding to the four inequivalent carbon atoms (α-CH₂, β-CH₂, γ-CH₂, and δ-CH₃) and their attached protons. The protons on the α-carbon, being directly attached to the tin atom, are expected to show coupling to the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn), which can provide valuable structural information.

Interactive Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Dibutyltin bis(acetylacetonate)

| Group | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

| Acetylacetonate CH | ¹H | ~5.0 - 5.5 | Chemical shift is influenced by the metal center. |

| Acetylacetonate CH₃ | ¹H | ~1.8 - 2.1 | Typically a sharp singlet, indicating equivalent methyl groups. |

| Butyl α-CH₂ | ¹H | ~1.2 - 1.7 | Often shows satellite peaks due to coupling with ¹¹⁷/¹¹⁹Sn. |

| Butyl β,γ-CH₂ | ¹H | ~1.2 - 1.7 | Resonances for the central methylene (B1212753) groups, may overlap. |

| Butyl δ-CH₃ | ¹H | ~0.8 - 1.0 | Typically a triplet. |

| Acetylacetonate C=O | ¹³C | ~190 - 195 | Deshielded due to the electronegative oxygen and carbonyl character. |

| Acetylacetonate CH | ¹³C | ~100 - 110 | The central carbon of the chelate ring. |

| Acetylacetonate CH₃ | ¹³C | ~25 - 30 | |

| Butyl α-CH₂ | ¹³C | ~25 - 35 | Directly attached to tin; shows ¹J(¹¹⁹Sn-¹³C) coupling. |

| Butyl β-CH₂ | ¹³C | ~27 - 29 | Shows ²J(¹¹⁹Sn-¹³C) coupling. |

| Butyl γ-CH₂ | ¹³C | ~26 - 28 | |

| Butyl δ-CH₃ | ¹³C | ~13 - 15 | The terminal methyl carbon. |

Tin possesses two NMR-active spin-1/2 isotopes, ¹¹⁷Sn and ¹¹⁹Sn, with ¹¹⁹Sn being slightly more sensitive and therefore more commonly studied. huji.ac.il ¹¹⁹Sn NMR spectroscopy is exceptionally powerful for directly probing the environment around the tin atom. The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the coordination number, the geometry of the complex, and the nature of the substituents attached to the tin atom, covering a vast range of over 5000 ppm. northwestern.edu

For organotin(IV) compounds, the coordination number significantly influences the ¹¹⁹Sn chemical shift. Four-coordinate tin in R₄Sn compounds resonates at the high-field end of the scale (e.g., SnMe₄ at 0 ppm, the standard reference). As the coordination number increases to five and six, the signal shifts to a lower field (more negative ppm values). For a hexa-coordinated species like Dibutyltin bis(acetylacetonate), where the tin atom is bound to two carbon atoms and four oxygen atoms in an octahedral geometry, the ¹¹⁹Sn chemical shift is expected to be in the range of approximately -200 to -500 ppm, relative to SnMe₄. The precise value provides a fingerprint for the specific coordination environment.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. In Dibutyltin bis(acetylacetonate), COSY would be used to trace the connectivity within the butyl chains, showing cross-peaks between the δ-CH₃ protons and the γ-CH₂ protons, between the γ-CH₂ and β-CH₂ protons, and so on.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). An HMQC or HSQC spectrum would definitively link each proton signal in the butyl and acetylacetonate groups to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). HMBC is particularly valuable for establishing connectivity across quaternary carbons or heteroatoms. For instance, it could show a correlation between the methyl protons of the acac ligand and the carbonyl carbon, or between the α- and β-protons of the butyl group and the tin-bound α- and β-carbons, respectively. Crucially, correlations from the protons of the butyl and acetylacetonate ligands to the central tin atom could potentially be observed in a ¹H-¹¹⁹Sn HMBC experiment, providing definitive evidence of the ligand-metal connections.

Vibrational Spectroscopic Techniques for Functional Group and Coordination Site Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the nature of chemical bonds and molecular symmetry, making them ideal for studying the coordination of the acetylacetonate ligand to the tin center.

FT-IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment. In Dibutyltin bis(acetylacetonate), the most informative region of the IR spectrum is typically between 400 and 1700 cm⁻¹, where the vibrations of the acetylacetonate ring and the tin-oxygen bonds occur.

Free acetylacetone (B45752) exists as a tautomeric mixture, with the keto form showing characteristic C=O stretching vibrations (ν(C=O)) around 1708-1728 cm⁻¹. researchgate.net Upon deprotonation and chelation to a metal ion, the π-electron density in the acac ligand becomes delocalized across the O-C-C-C-O framework. This results in the disappearance of the ketonic ν(C=O) bands and the appearance of new, strong bands at lower frequencies, which are characteristic of the coordinated ligand.

Key vibrational modes for metal-bound acetylacetonate include:

ν(C=O) + ν(C=C) Modes: Two principal bands are observed in the 1500-1600 cm⁻¹ region. The higher frequency band (around 1580 cm⁻¹) is often assigned to a vibration with a major contribution from C=O stretching, while the lower frequency band (around 1525 cm⁻¹) is attributed to a mode with a larger contribution from C=C stretching. The exact positions of these bands are sensitive to the nature of the metal ion.

Sn-O Stretching Modes: The vibrations corresponding to the stretching of the tin-oxygen bonds (ν(Sn-O)) are found in the far-infrared region, typically below 600 cm⁻¹. These bands provide direct evidence of the coordination between the acetylacetonate ligand and the tin atom. Studies on other metal acetylacetonates (B15086760) suggest these modes can be found in the 400-600 cm⁻¹ range. researchgate.net

The C-H stretching and bending vibrations of the butyl groups and the methyl groups of the acac ligand are also observed, typically in the 2800-3000 cm⁻¹ and 1350-1460 cm⁻¹ regions, respectively.

Raman spectroscopy is a complementary technique to FT-IR. It detects molecular vibrations that cause a change in the polarizability of the molecule. According to the mutual exclusion rule, for molecules with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa. While Dibutyltin bis(acetylacetonate) may not possess a perfect center of symmetry, the relative intensities of bands in the IR and Raman spectra can differ significantly, providing a more complete vibrational picture.

Symmetric stretching vibrations, which may be weak in the IR spectrum, often give rise to strong signals in the Raman spectrum. This is particularly relevant for the chelate ring system and the Sn-O bonds.

Symmetric Ring Vibrations: The totally symmetric stretching of the delocalized O-C-C-C-O system is expected to be a strong feature in the Raman spectrum.

Symmetric ν(Sn-O) Mode: The in-phase, symmetric stretching of the tin-oxygen bonds is a key vibration for characterizing the strength and nature of the metal-ligand interaction and is often prominent in the Raman spectrum, appearing in the 400-600 cm⁻¹ region. researchgate.net

By comparing the FT-IR and Raman spectra, a more confident assignment of the vibrational modes can be achieved, leading to a deeper understanding of the molecular structure and bonding in Dibutyltin bis(acetylacetonate).

Interactive Table 2: Principal Vibrational Bands (FT-IR & Raman) for Dibutyltin bis(acetylacetonate)

| Wavenumber (cm⁻¹) | Tentative Assignment | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

| ~2850 - 2960 | ν(C-H) of butyl and methyl groups | Strong | Medium-Strong | A complex set of bands corresponding to symmetric and asymmetric C-H stretching. |

| ~1580 | Antisymmetric ν(C=O) + ν(C=C) | Very Strong | Medium | A key indicator of a chelated acetylacetonate ligand. |

| ~1525 | Symmetric ν(C=C) + ν(C=O) | Strong | Strong | Another characteristic band of the delocalized π-system in the chelate ring. |

| ~1460, ~1360 | δ(CH₃) of butyl and acetylacetonate groups | Medium | Medium-Weak | Asymmetric and symmetric bending modes. |

| ~1280 | Symmetric ν(C-C) of the ring + δ(C-H) | Medium | Strong | |

| ~930 | ν(C-CH₃) | Medium | Weak | Stretching of the bond between the ring and the methyl group. |

| ~400 - 600 | ν(Sn-O) + Ring deformation modes | Strong | Strong | Direct evidence of metal-ligand bonding. The symmetric stretch is often stronger in the Raman. |

X-ray Diffraction (XRD) Methodologies for Solid-State Structural Determination

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For dibutyltin bis(acetylacetonate), these methods can elucidate its molecular geometry and packing in the solid state.

Single-Crystal X-ray Diffraction for Crystal and Molecular Structure

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline compound. This non-destructive technique provides detailed information regarding unit cell dimensions, bond lengths, bond angles, and site-ordering. nih.gov The process involves irradiating a single, high-quality crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The interaction of the X-rays with the crystal's electron density produces a unique pattern of reflections, which can be mathematically reconstructed to generate a three-dimensional model of the molecule.

Table 1: Hypothetical Crystallographic Data for Dibutyltin bis(acetylacetonate)

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C18H32O4Sn |

| Formula Weight | 431.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 18.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 2220 |

| Z (molecules/unit cell) | 4 |

Note: The data in this table is hypothetical and serves to illustrate the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray Diffraction for Bulk Phase Analysis and Polymorphism Studies

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the bulk crystalline properties of a material. Unlike SC-XRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

For dibutyltin bis(acetylacetonate), PXRD is primarily used for:

Phase Identification: Confirming the identity of the bulk material by comparing its diffraction pattern to a known standard.

Purity Assessment: Detecting the presence of crystalline impurities.

Polymorphism Studies: Investigating the existence of different crystalline forms (polymorphs) of the compound. Polymorphs can exhibit different physical properties, and their identification is crucial for consistent material performance. The compound's low melting point and tendency to liquefy depending on ambient temperature and impurities suggest that polymorphism could be a relevant area of study. sigmaaldrich.comreaxis.com

A typical PXRD pattern would display a series of peaks at specific diffraction angles (2θ), corresponding to the various crystal lattice planes. While a specific experimental pattern for pure dibutyltin bis(acetylacetonate) is not widely published, a study on the related compound bis(acetylacetonato)tin dichloride (Sn(acac)2Cl2) demonstrates the utility of PXRD in characterizing structural changes. researchgate.net

Advanced Mass Spectrometry for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. For dibutyltin bis(acetylacetonate), various MS methods can be employed, each providing unique insights. The compound's stability makes it well-suited for MS analysis. bnt-chemicals.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Species

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules directly from solution. rsc.org It generates gaseous ions from liquid samples with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.

In the context of dibutyltin bis(acetylacetonate), ESI-MS would be used to:

Confirm the molecular weight of the compound by observing the protonated molecule [M+H]+ or other adducts.

Study the behavior of the compound in different solvent systems.

When coupled with tandem mass spectrometry (MS/MS), to induce fragmentation and gain structural information. nih.govnih.gov The fragmentation patterns can reveal the connectivity of the butyl and acetylacetonate ligands to the tin center.

Table 2: Predicted ESI-MS Fragmentation Data for Dibutyltin bis(acetylacetonate)

| m/z (mass-to-charge ratio) | Proposed Ion Fragment |

|---|---|

| 433.1 (for ¹²⁰Sn) | [C18H32O4Sn + H]⁺ (Protonated molecule) |

| 375.1 | [M - C4H9]⁺ (Loss of one butyl group) |

| 333.1 | [M - C5H7O2]⁺ (Loss of one acetylacetonate radical) |

| 277.0 | [M - C4H9 - C5H7O2]⁺ (Loss of one butyl and one acetylacetonate group) |

Note: The m/z values are calculated for the most abundant tin isotope (¹²⁰Sn) and represent plausible fragmentation pathways.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for Larger Assemblies

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique, particularly useful for the analysis of large, non-volatile molecules and molecular assemblies. news-medical.net The analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte with minimal fragmentation.

For dibutyltin bis(acetylacetonate), MALDI-MS could be employed to:

Analyze the intact molecule, similar to ESI-MS.

Investigate the formation of dimers or other larger aggregates in the solid state or in concentrated solutions.

Characterize reaction products of dibutyltin bis(acetylacetonate), such as its use in the formation of polymers.

The choice of an appropriate matrix is critical for the successful analysis of organometallic compounds like dibutyltin bis(acetylacetonate) to avoid unwanted reactions with the matrix itself.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. For the analysis of many organotin compounds, including dibutyltin species, derivatization is often required to increase their volatility and thermal stability for GC analysis. shimadzu.comgcms.czresearchgate.net This typically involves converting the polar functional groups into less polar, more volatile derivatives. youtube.comresearchgate.net

The primary applications of GC-MS in the context of dibutyltin bis(acetylacetonate) include:

Purity Assessment: Detecting and quantifying volatile impurities in a sample.

Quantification of Dibutyltin: After derivatization (e.g., ethylation or propylation), GC-MS can be used to accurately quantify the amount of the dibutyltin moiety in various matrices. shimadzu.com

A typical procedure for purity analysis might involve the derivatization of a dibutyltin bis(acetylacetonate) sample followed by injection into the GC-MS system. The resulting chromatogram would separate the derivatized dibutyltin from any volatile impurities, and the mass spectrometer would provide definitive identification of each component.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Dibutyltin bis(acetylacetonate) |

| bis(acetylacetonato)tin dichloride |

| Dibutyltin dichloride |

| Acetylacetone |

Mössbauer Spectroscopy for Tin Oxidation State and Electronic Environment Probing

Mössbauer spectroscopy, specifically utilizing the ¹¹⁹Sn isotope, stands as a uniquely powerful tool for investigating the immediate environment of the tin atom in compounds like Dibutyltin bis(acetylacetonate). This technique is highly sensitive to the oxidation state of tin and the symmetry of the electric field generated by the surrounding ligands. The key parameters derived from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift (δ) provides direct evidence of the oxidation state of the tin nucleus. For organotin(IV) compounds, such as Dibutyltin bis(acetylacetonate), isomer shifts typically fall within the range of 0 to 2.1 mm/s relative to a standard like BaSnO₃. This parameter is influenced by the s-electron density at the tin nucleus, which is in turn affected by the nature of the groups bonded to the tin atom.

The quadrupole splitting (ΔE_Q) arises when the tin nucleus is situated in a non-symmetrical electric field, causing the nuclear energy levels to split. The magnitude of this splitting is a direct indicator of the distortion from perfect tetrahedral, octahedral, or other symmetric geometries. For diorganotin(IV) compounds of the type R₂SnL₂, where L is a bidentate ligand like acetylacetonate, the value of ΔE_Q is particularly useful for distinguishing between different stereoisomers.

In the case of Dibutyltin bis(acetylacetonate), the two butyl groups and the two bidentate acetylacetonate ligands create a six-coordinate environment around the tin atom. This can result in either a trans- or cis-octahedral geometry with respect to the butyl groups. A trans-configuration, where the butyl groups are at 180° to each other, would lead to a more symmetric electric field around the tin nucleus, resulting in a larger quadrupole splitting value, typically around 4 mm/s. Conversely, a cis-configuration, with the butyl groups adjacent at 90°, results in a less symmetric environment and a smaller quadrupole splitting value, typically around 2 mm/s.

Table 1: Representative ¹¹⁹Sn Mössbauer Parameters for Analogous cis-Diorganotin(IV) Chelate Complexes

| Compound Type | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Inferred Geometry of R-Sn-R |

|---|---|---|---|

| cis-R₂SnL₂ (O-donor ligands) | 1.10 - 1.50 | 1.80 - 2.40 | Distorted Octahedral |

Based on these established trends, it is predicted that Dibutyltin bis(acetylacetonate) adopts a cis-octahedral geometry. The expected isomer shift would confirm the Sn(IV) oxidation state, and the quadrupole splitting value would fall in the range characteristic of this cis-configuration.

Hyphenated Techniques for Comprehensive Characterization of Dibutyltin bis(acetylacetonate)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples and the unambiguous identification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, organotin compounds like Dibutyltin bis(acetylacetonate) are often not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is typically employed. This involves reacting the compound to replace polar functional groups with nonpolar ones, thereby increasing volatility. nih.gov For dibutyltin species, this is commonly achieved through ethylation using reagents like sodium tetraethylborate (NaBEt₄). hpc-standards.usbnt-chemicals.com

In this process, the acetylacetonate ligands are cleaved, and the dibutyltin moiety is ethylated to form diethyldibutyltin (Bu₂SnEt₂). This volatile derivative can then be separated by gas chromatography and detected by mass spectrometry. The mass spectrum provides a molecular fingerprint, with characteristic fragmentation patterns that confirm the original presence of the dibutyltin species. The fragmentation typically involves the sequential loss of the alkyl groups (butyl and ethyl). researchgate.net

Table 2: Characteristic Mass Fragments for Ethylated Dibutyltin (Bu₂SnEt₂) in GC-MS Analysis

| Mass-to-Charge Ratio (m/z) | Ion | Description |

|---|---|---|

| 263 | [BuSnEt₂]⁺ | Loss of one butyl group |

| 235 | [Bu₂SnEt]⁺ | Loss of one ethyl group |

| 207 | [SnEt₃]⁺ | Rearrangement and loss of butyl groups |

| 177 | [BuSnH]⁺ | Loss of alkyl groups and rearrangement |

Note: The m/z values correspond to the most abundant tin isotope. The full spectrum shows a characteristic isotopic pattern for tin.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry offers a significant advantage by often allowing for the direct analysis of non-volatile and thermally labile compounds without the need for derivatization. For Dibutyltin bis(acetylacetonate), a reverse-phase LC method can be used for separation. The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

In the MS source, the molecule can be ionized to produce several characteristic ions. A common observation for such chelate complexes is the loss of one of the acetylacetonate (acac) ligands to form a stable cation, [Bu₂Sn(acac)]⁺. Further fragmentation can lead to the loss of the remaining acetylacetonate ligand and butyl groups. By monitoring for these specific mass-to-charge ratios, LC-MS provides both high selectivity and sensitivity for the detection and quantification of the intact compound.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

TGA-MS is a hyphenated technique that provides information on the thermal stability and decomposition pathway of a material. The sample is heated in a controlled atmosphere in the thermogravimetric analyzer, which measures the mass loss as a function of temperature. The evolved gases from the decomposition are then transferred directly into a mass spectrometer for identification.

While specific TGA-MS data for Dibutyltin bis(acetylacetonate) is scarce, the thermal decomposition of metal acetylacetonates generally proceeds with the breakdown of the organic ligands. For Dibutyltin bis(acetylacetonate), the TGA curve would show mass loss steps corresponding to the decomposition of the compound, likely starting above 200°C. The coupled MS would simultaneously analyze the evolved gases, which are expected to include carbon dioxide (m/z 44), water (m/z 18), acetone (B3395972) (m/z 58), and various hydrocarbon fragments resulting from the breakdown of the acetylacetonate and butyl groups. This provides a detailed picture of its thermal degradation process.

Theoretical and Computational Chemistry Studies on Dibutyltin Bis Acetylacetonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of organometallic compounds, offering a balance between accuracy and computational cost. For a molecule like dibutyltin (B87310) bis(acetylacetonate), DFT calculations would be instrumental in elucidating its fundamental electronic and structural properties.

Geometry Optimization and Conformational Analysis of Dibutyltin bis(acetylacetonate)

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For dibutyltin bis(acetylacetonate), this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. This would reveal key structural parameters such as bond lengths and angles.

Given the flexibility of the butyl chains and the acetylacetonate (B107027) ligands, conformational analysis would be crucial. This involves exploring different spatial arrangements (conformers) of the molecule to identify the global minimum energy structure and other low-energy isomers that might be present at room temperature. For instance, studies on other dibutyltin compounds have successfully used DFT to determine their optimized geometries. shd-pub.org.rs

Table 1: Hypothetical Optimized Geometric Parameters for Dibutyltin bis(acetylacetonate) (Illustrative)

| Parameter | Value |

| Sn-O Bond Length (Å) | 2.10 - 2.20 |

| Sn-C Bond Length (Å) | 2.15 - 2.25 |

| O-Sn-O Angle (°) | 85 - 95 |

| C-Sn-C Angle (°) | 110 - 130 |

HOMO-LUMO Energy Gaps and Electronic Transitions Prediction

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

DFT calculations can accurately predict the energies of the HOMO and LUMO. For dibutyltin bis(acetylacetonate), this analysis would help in understanding its potential as a catalyst or its susceptibility to electronic excitation. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from occupied to unoccupied orbitals.

NMR Chemical Shift Predictions and Vibrational Frequency Calculations for Spectroscopic Correlation

Computational spectroscopy is a powerful tool for validating theoretical structures against experimental data. DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹¹⁹Sn) and the vibrational frequencies (Infrared and Raman spectra) of dibutyltin bis(acetylacetonate).

Comparing these predicted spectra with experimentally obtained spectra would provide strong evidence for the calculated molecular structure. For instance, the calculated ¹¹⁹Sn NMR chemical shift is a sensitive probe of the coordination environment around the tin atom. Similarly, the calculated vibrational frequencies can be compared with experimental IR and Raman spectra to assign the observed bands to specific molecular vibrations. DFT has been successfully used to interpret the spectroscopic data of other dibutyltin(IV) complexes. shd-pub.org.rs

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While DFT calculations are excellent for studying individual molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. For dibutyltin bis(acetylacetonate), which is often used as a catalyst in solution, MD simulations would provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Conformational Dynamics: How the molecule's shape fluctuates over time in solution.

Intermolecular Interactions: The nature and strength of interactions between the solute and solvent molecules, and between solute molecules themselves.

These simulations would track the movement of all atoms in the system over time, governed by a force field that describes the interatomic forces.

Quantum Chemical Topology and Bonding Analysis (e.g., AIM, NBO)

To gain a deeper understanding of the chemical bonds within dibutyltin bis(acetylacetonate), advanced bonding analysis methods are utilized.

Atoms in Molecules (AIM) Theory: This method partitions the electron density of a molecule into atomic basins, allowing for the characterization of bond paths and the nature of chemical bonds (e.g., covalent vs. ionic).

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. This method provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule. For example, NBO analysis could quantify the interaction between the oxygen lone pairs of the acetylacetonate ligand and the tin center.

Reaction Mechanism Prediction and Transition State Analysis for Dibutyltin bis(acetylacetonate)-Related Processes

Given that dibutyltin bis(acetylacetonate) is primarily used as a catalyst, understanding its reaction mechanisms at a molecular level is of paramount importance. Computational chemistry provides powerful tools to map out the potential energy surface of a chemical reaction.

This involves:

Locating Transition States: Identifying the high-energy structures that connect reactants and products.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur.

Mapping the Reaction Pathway: Following the Intrinsic Reaction Coordinate (IRC) to ensure that the identified transition state correctly connects the reactants and products.

For catalytic processes involving dibutyltin bis(acetylacetonate), such as in the formation of polyurethanes or silicones, these calculations could reveal the detailed steps of the catalytic cycle, including substrate coordination, bond activation, and product release. While specific studies on this compound are lacking, DFT has been used to investigate the catalytic mechanisms of other tin compounds. nih.gov

Coordination Chemistry and Structural Aspects of Dibutyltin Bis Acetylacetonate

Molecular Geometry and Coordination Polyhedra of the Central Tin Atom

The central tin (Sn) atom in dibutyltin (B87310) bis(acetylacetonate) is the focal point of its chemical reactivity and structural identity. The coordination geometry around this tin center is typically a distorted octahedral. evitachem.com This geometry arises from the coordination of the tin atom with two bidentate acetylacetonate (B107027) ligands and two butyl groups. The tin atom is bonded to two oxygen atoms from each of the two acetylacetonate ligands. evitachem.com

Organotin(IV) compounds, particularly di-substituted derivatives like dibutyltin bis(acetylacetonate) (R2SnX2), frequently exhibit six-coordinate geometries. nih.gov The increased Lewis acidity of the tin metal center in organotin(IV) complexes of the general formula RnSnX4−n allows for higher coordination numbers. nih.gov The steric hindrance imposed by the bulky butyl groups contributes to the distortion from a perfect octahedral geometry. evitachem.com Unlike carbon(IV) compounds, tin(IV) can readily expand its coordination sphere to accommodate five or even six atoms, a phenomenon known as hypercoordination. wikipedia.org This is particularly common when electronegative substituents, such as the oxygen atoms of the acetylacetonate ligands, are present. wikipedia.org

Table 1: Structural Parameters of Dibutyltin bis(acetylacetonate)

| Parameter | Value |

| Chemical Formula | C18H32O4Sn nih.gov |

| Molecular Weight | 431.15 g/mol evitachem.com |

| Coordination Geometry | Distorted Octahedral evitachem.com |

| Central Atom | Tin (Sn) evitachem.com |

Ligand Chelation and Conformational Flexibility of Acetylacetonate Ligands

The acetylacetonate anion (acac) is a versatile bidentate ligand that coordinates to the tin atom through its two oxygen atoms, forming a stable six-membered chelate ring. libretexts.orgwikipedia.org This chelation significantly enhances the stability of the complex compared to coordination with monodentate ligands, a phenomenon known as the chelate effect. libretexts.org The bonding within the M(acac) ring is characterized by delocalized π-electrons across the C3O2 framework, imparting a degree of aromatic character to the ring. wikipedia.org

The acetylacetonate ligands in dibutyltin bis(acetylacetonate) are not rigid; they possess conformational flexibility. In solution, cis-disubstituted bis(acetylacetonate)titanium(IV) complexes, which are analogous to the tin compound, have been shown to be nonrigid molecules. marquette.edu These complexes undergo rapid intramolecular configurational rearrangements that exchange the environments of the methyl groups on the acetylacetonate rings. marquette.edu Mechanisms proposed for these stereochemical rearrangements include twisting motions and the temporary rupture of one of the tin-oxygen bonds of the bidentate ligand. marquette.edu Variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying this dynamic behavior. marquette.edu

Supramolecular Interactions and Crystal Engineering in Dibutyltin bis(acetylacetonate) Systems

In the solid state, the structure of dibutyltin bis(acetylacetonate) can be influenced by supramolecular interactions. These non-covalent interactions, such as hydrogen bonding and other weak forces, can direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks. nih.govresearchgate.net The study of how to control these interactions to build specific crystal structures is known as crystal engineering. researchgate.net

While specific studies on the supramolecular chemistry of dibutyltin bis(acetylacetonate) are not extensively detailed in the provided results, the principles of crystal engineering in organotin compounds are well-established. tandfonline.comacs.org For instance, in related organotin systems, hydrogen bonding plays a crucial role in forming extended supramolecular architectures. nih.gov The design of such systems often involves the use of molecular components (tectons) with specific hydrogen-bonding capabilities to guide the formation of desired structural motifs. researchgate.net The potential for weak C-H···O interactions between the butyl groups and the acetylacetonate ligands of neighboring molecules could play a role in the crystal packing of dibutyltin bis(acetylacetonate).

Solvation Effects and Solution-Phase Speciation of Dibutyltin bis(acetylacetonate)

The behavior of dibutyltin bis(acetylacetonate) in solution is influenced by the nature of the solvent. Solvation can affect the stability and reactivity of the complex. Due to its ketonate-based ligand, dibutyltin bis(acetylacetonate) has a reduced hydrolytic stability compared to organotin compounds with carboxylate ligands. reaxis.com Hydrolysis can lead to the formation of tin oxide insolubles and deactivation of the catalyst. reaxis.com

In solution, particularly in the presence of coordinating solvents, there is a possibility of solvent molecules competing with the acetylacetonate ligands for coordination sites on the tin atom. This can lead to different species being present in equilibrium. NMR spectroscopy is a powerful tool for investigating the speciation of such complexes in solution. marquette.eduazom.com For example, variable temperature NMR studies can reveal dynamic exchange processes occurring in solution. marquette.edu The chemical shifts observed in ¹H and ¹³C NMR spectra can provide detailed information about the electronic and structural environment of the molecule in a given solvent. azom.com

Comparative Structural Analysis with Related Dibutyltin(IV) Complexes

The stability and reactivity of these complexes are also different. Dibutyltin bis(acetylacetonate) is noted for its high reactivity as a catalyst, partly due to its high tin content and the nature of the small ligand. reaxis.com Its reduced hydrolytic stability compared to carboxylate-functionalized organotins like dibutyltin dilaurate is a key characteristic. reaxis.com The study of a range of di- and tri-organotin(IV) complexes with various ligands, including dithiocarbamates, reveals a diversity of coordination numbers and geometries, which are influenced by the steric and electronic properties of both the organic groups on the tin and the chelating ligands. nih.gov

Catalytic Applications of Dibutyltin Bis Acetylacetonate

Polymerization Catalysis Initiated by Dibutyltin (B87310) bis(acetylacetonate)

Dibutyltin bis(acetylacetonate) serves as a highly effective catalyst in the synthesis and curing of several important classes of polymers. Its catalytic activity stems from the tin center's ability to coordinate with reactants, thereby facilitating bond formation and accelerating polymerization rates.

Polyurethane Synthesis and Curing Reactions

In the realm of polyurethane chemistry, dibutyltin bis(acetylacetonate) is a well-established catalyst. evitachem.combuildingclean.org It effectively promotes the reaction between isocyanates and polyols, the fundamental reaction in polyurethane formation. borchers.com The catalyst's role is crucial in controlling the curing process of both one-component and two-component polyurethane systems. borchers.comtib-chemicals.com This includes its use in adhesives, sealants, and coatings, where it ensures efficient cross-linking, leading to materials with enhanced mechanical properties and durability. bnt-chemicals.comborchers.com The use of dibutyltin bis(acetylacetonate) allows for the precise control of reaction conditions, which is critical for producing high-quality polyurethane products. tib-chemicals.com

Silicone Polymerization and Cross-linking Processes

Dibutyltin bis(acetylacetonate) is a highly active and widely used catalyst in the silicone industry. bnt-chemicals.com It plays a pivotal role in the polymerization of silicones, particularly in room temperature vulcanizable (RTV) silicone formulations. made-in-china.comreaxis.com The catalyst facilitates the condensation reaction between silanol (B1196071) (Si-OH) and silane (B1218182) (Si-H or Si-OR) groups, leading to the formation of siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers. evitachem.comreaxis.com

The mechanism involves the tin center activating the silanol groups, making them more susceptible to nucleophilic attack by the silane. evitachem.com This catalytic action is essential for both the initial polymerization and the subsequent cross-linking that imparts the desired elastomeric properties to the silicone material. reaxis.com Its applications extend to a variety of silicone-based products, including adhesives, sealants, and coatings. tib-chemicals.comreaxis.com

Table 1: Research Findings on Dibutyltin bis(acetylacetonate) in Silicone Polymerization

| Application | Catalyst Role | Key Findings |

| RTV Silicone Sealants | Cross-linking catalyst | Accelerates curing at room temperature, providing good adhesion and elasticity. |

| Silicone Coatings | Curing agent | Ensures uniform and rapid curing, leading to durable and weather-resistant coatings. |

| Silane-Modified Polymers (SMPs) | Condensation catalyst | Facilitates the cross-linking of silane-terminated polymers, enhancing their mechanical strength and flexibility. reaxis.com |

Polyester (B1180765) and Polycarbonate Synthesis

While less common than in polyurethane and silicone chemistry, organotin compounds, including dibutyltin derivatives, have been investigated as catalysts in the synthesis of polyesters and polycarbonates. tib-chemicals.com In polyester synthesis, these catalysts can be used in polycondensation reactions between dicarboxylic acids (or their esters) and diols. tib-chemicals.comgoogle.com The catalytic process often involves a two-stage synthesis to achieve polyesters with desirable properties like good color and high molecular weight in a reduced reaction time. google.comgoogle.com

In the production of polycarbonates, butyltin catalysts can be employed in transesterification reactions, for example, between a dialkyl carbonate and a diol. tib-chemicals.comnih.gov While specific data on dibutyltin bis(acetylacetonate) in these particular syntheses is limited in the provided results, the broader family of butyltin catalysts demonstrates the potential for such applications. tib-chemicals.com

Transesterification and Esterification Reactions Mediated by Dibutyltin bis(acetylacetonate)

Dibutyltin bis(acetylacetonate) is an effective catalyst for both transesterification and esterification reactions. tib-chemicals.com These reactions are fundamental in various industrial processes, including the production of plasticizers, alkyd resins, and various esters. tib-chemicals.com The catalytic activity of butyltin compounds allows these reactions to proceed under milder conditions, which can lead to energy savings and improved process economics. tib-chemicals.com The high selectivity of these catalysts contributes to higher yields and better product quality. tib-chemicals.com

Table 2: Dibutyltin bis(acetylacetonate) in Esterification and Transesterification

| Reaction Type | Reactants | Product | Catalyst Function |

| Esterification | Carboxylic Acid + Alcohol | Ester + Water | Activates the carboxylic acid for nucleophilic attack by the alcohol. |

| Transesterification | Ester + Alcohol | New Ester + New Alcohol | Facilitates the exchange of the alkoxy group of the ester. |

Hydrostannylation Reactions Utilizing Dibutyltin bis(acetylacetonate) as a Precursor or Catalyst

Information regarding the direct use of dibutyltin bis(acetylacetonate) as a catalyst or precursor for hydrostannylation reactions is not prominently available in the provided search results. Hydrostannylation, the addition of a tin hydride (Sn-H) across an unsaturated bond, typically utilizes tin hydrides as reagents, often in the presence of a radical initiator or a transition metal catalyst. While organotin compounds are central to this reaction, the specific role of dibutyltin bis(acetylacetonate) in this context requires further investigation beyond the scope of the provided information.

Other Organometallic Transformations and Organic Reactions Facilitated by Dibutyltin bis(acetylacetonate)

Beyond its primary role in polymerization and esterification, dibutyltin bis(acetylacetonate) and related organotin compounds are involved in other organometallic and organic reactions. For instance, they can be used in the production of transparent conductive layers on materials. bnt-chemicals.com They also find application in the formulation of various dyes and surface finishes. bnt-chemicals.com

The versatility of organotin catalysts, including dibutyltin bis(acetylacetonate), extends to their use in combination with other catalysts to create materials with stimuli-responsive properties. bnt-chemicals.com These materials can change their physical properties in response to external stimuli like heat or cold. bnt-chemicals.com

Mechanistic Insights into Dibutyltin bis(acetylacetonate)-Catalyzed Processes

The catalytic efficacy of dibutyltin bis(acetylacetonate) in various chemical transformations, particularly in polyurethane and silicone chemistries, is rooted in the Lewis acidic nature of the tin center and its ability to coordinate with reactants, thereby lowering the activation energy of the reaction. Mechanistic studies, while not as exhaustive as for some other organotin catalysts like dibutyltin dilaurate (DBTDL), provide a foundational understanding of its catalytic behavior.

Proposed Catalytic Cycles and Active Species Identification

The catalytic mechanism of dibutyltin bis(acetylacetonate) is generally understood to proceed through pathways common to many organotin(IV) compounds, primarily involving the coordination of the tin atom to a substrate containing a hydroxyl or other active hydrogen group. researchgate.net

In silicone polymerization , dibutyltin bis(acetylacetonate) catalyzes the condensation reaction between silanol (Si-OH) and silane groups. The proposed mechanism involves the following key steps evitachem.com:

Activation of Silanol Groups: The tin center of the dibutyltin bis(acetylacetonate) coordinates with the oxygen atom of a silanol group. This coordination increases the electrophilicity of the silicon atom and the acidity of the silanol proton.

Nucleophilic Attack: The activated silanol is then more susceptible to nucleophilic attack by another silanol or a silane, leading to the formation of a siloxane (Si-O-Si) bond. evitachem.com

Catalyst Regeneration: After the formation of the siloxane bond, the catalyst is regenerated and can participate in further condensation reactions.

The active species in this process is believed to be the dibutyltin moiety, with the acetylacetonate (B107027) ligands potentially being displaced or remaining coordinated depending on the specific reaction conditions and substrates.

In polyurethane formation , which involves the reaction of an isocyanate (R-NCO) with a polyol (R'-OH), organotin catalysts like dibutyltin bis(acetylacetonate) are highly effective. bnt-chemicals.comrsc.org While detailed mechanistic studies specifically for dibutyltin bis(acetylacetonate) are less common than for dibutyltin dilaurate (DBTDL), the general "Lewis acid mechanism" is widely accepted. rsc.org This mechanism proposes that the tin catalyst forms a complex with one of the reactants, activating it for the subsequent reaction. Two primary pathways are considered rsc.orgnih.gov:

Alcohol-Catalyst Complex Formation: The tin atom coordinates with the hydroxyl group of the polyol. This increases the nucleophilicity of the oxygen atom, facilitating its attack on the electrophilic carbon of the isocyanate group.

Isocyanate-Catalyst Complex Formation: The tin atom coordinates with the nitrogen or oxygen atom of the isocyanate group. This increases the electrophilicity of the isocyanate carbon, making it more susceptible to attack by the alcohol.

Most evidence for polyurethane formation catalyzed by organotins points towards the formation of a ternary complex involving the catalyst, the alcohol, and the isocyanate. niscpr.res.in The acetylacetonate ligands on the tin atom are labile and can be exchanged with the alcohol, forming a tin alkoxide as a key intermediate. This species then reacts with the isocyanate.

A generalized catalytic cycle for the formation of urethane (B1682113) catalyzed by an organotin compound is illustrated below. It is important to note that this is a general scheme, and the specific intermediates and transition states for dibutyltin bis(acetylacetonate) may vary.

Proposed Catalytic Cycle for Urethane Formation

| Step | Description |

| 1 | Coordination of the polyol (R'-OH) to the dibutyltin bis(acetylacetonate) catalyst, with potential displacement of an acetylacetonate ligand to form a tin alkoxide intermediate. |

| 2 | Coordination of the isocyanate (R-NCO) to the tin center of the intermediate complex. |

| 3 | Nucleophilic attack of the coordinated alcohol on the isocyanate carbon, leading to the formation of a urethane linkage. |

| 4 | Release of the urethane product and regeneration of the active catalyst. |

This table is a generalized representation based on common mechanisms for organotin catalysts.

Kinetic Studies and Reaction Rate Determination for Optimized Catalysis

Kinetic studies are crucial for understanding the efficiency of a catalyst and for optimizing reaction conditions to achieve desired outcomes, such as controlling the curing time of polymers. While specific kinetic data tables for dibutyltin bis(acetylacetonate) are not extensively available in the reviewed literature, studies on closely related organotin catalysts, particularly dibutyltin dilaurate (DBTDL), provide significant insights into the kinetic behavior of these systems.

Table 1: Effect of Catalyst Addition Sequence on the Reaction Rate Constant and Half-Life for DBTDL-Catalyzed Polyurethane Formation

| Reaction Condition | Catalyst Concentration (mol/L) | Rate Constant (K) (L/mol/s) | Half-life (t₁/₂) (min) |

| Uncatalyzed | - | - | - |

| Catalyst added to NPG, then TDI added | 0.0016 | 0.0011 | 150 |

| Catalyst added to NPG and TDI mixture | 0.0016 | 0.0018 | 90 |

| Catalyst added after TDI was added to NPG | 0.0016 | 0.0025 | 65 |

Source: Adapted from a study on DBTDL-catalyzed polyurethane formation. niscpr.res.in The data illustrates the kinetic impact of reaction conditions.

The results indicate that the highest reaction rate is achieved when the catalyst is added to the mixture of the diol and diisocyanate, suggesting the formation of a ternary complex is a key factor in accelerating the reaction. niscpr.res.in When the catalyst is pre-mixed with the diol, a more stable complex may form, which then reacts more slowly with the isocyanate. niscpr.res.in

Comparative kinetic studies of various metal-β-diketone complexes, including tin(II) acetylacetonate, in polyurethane synthesis have also been conducted. researchgate.net These studies show that the catalytic effectiveness depends on the nature of the polyol (polyether vs. polyester) and the specific metal center. researchgate.net For instance, in reactions with polyesters, metal-β-diketone complexes were found to be more effective than DBTDL. researchgate.net This suggests that the acetylacetonate ligands of dibutyltin bis(acetylacetonate) play a direct role in its catalytic performance, potentially influencing the stability and reactivity of the intermediate complexes.

The determination of reaction rates is typically performed using techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, which can monitor the consumption of the isocyanate group (band around 2270 cm⁻¹) over time. researchgate.netresearchgate.net From this data, rate constants can be calculated, and activation parameters such as the enthalpy and entropy of activation can be determined by conducting the reaction at different temperatures. researchgate.net For example, in a study of DBTDL-catalyzed polyurethane formation, the rate constant for the catalytic pathway was found to be significantly higher than that of the uncatalyzed reaction, demonstrating the profound effect of the tin catalyst. researchgate.net

While detailed kinetic parameters for dibutyltin bis(acetylacetonate) are sparse, the principles derived from studies of DBTDL and other metal acetylacetonates (B15086760) are applicable. To optimize catalysis using dibutyltin bis(acetylacetonate), it is essential to consider the reaction temperature, catalyst concentration, and the sequence of reactant and catalyst addition, as these factors significantly influence the reaction kinetics by affecting the formation and reactivity of the active catalytic species.

Dibutyltin Bis Acetylacetonate in Advanced Materials Science and Engineering

Precursor Chemistry for Inorganic Materials Synthesis

Dibutyltin (B87310) bis(acetylacetonate) serves as a valuable precursor for creating various inorganic materials, most notably tin-based compounds. Its chemical structure and reactivity make it suitable for use in several deposition and synthesis techniques.

Tin dioxide (SnO₂) is a wide-band-gap n-type semiconductor with unique optical, electrical, and chemical properties, making it a material of interest for applications such as gas sensors, transparent electrodes for solar cells, and low-emissivity coatings. rsc.orgbohrium.com Dibutyltin bis(acetylacetonate) has been identified as a promising precursor for the fabrication of SnO₂ thin films and nanostructures through various methods, including sol-gel and vapor deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). rsc.orgresearchgate.netsigmaaldrich.com

In the context of ALD, theoretical calculations have suggested that dibutyltin bis(acetylacetonate) is an appealing precursor for depositing SnO₂ thin films. rsc.orgbohrium.com ALD is a technique that allows for the deposition of ultrathin films with precise thickness control at the atomic level. d-nb.info The use of organometallic precursors like dibutyltin bis(acetylacetonate) in ALD processes can offer advantages over traditional methods, which may produce corrosive or toxic by-products. rsc.orgbohrium.com

The sol-gel method presents another viable route for synthesizing SnO₂ thin films using organotin compounds. researchgate.net This technique involves the creation of a sol (a colloidal suspension) which is then deposited and thermally treated to form a solid film. sigmaaldrich.com While not specifically detailing the use of dibutyltin bis(acetylacetonate), the literature supports the use of organic tin compounds in sol-gel processes to produce SnO₂ layers with good continuity and fewer defects compared to some physical deposition methods. researchgate.net

The properties of the resulting SnO₂ films are highly dependent on the deposition technique and parameters. For instance, SnO₂ films produced by atmospheric-pressure spatial atomic layer deposition (AP-SALD) using a related tin precursor, tin(II) acetylacetonate (B107027), were found to be amorphous with their conductivity increasing with the deposition temperature. rsc.orgbohrium.com Hall effect measurements confirmed the n-type nature of these films. rsc.orgbohrium.com

Table 1: Deposition Techniques for SnO₂ Thin Films

| Deposition Technique | Precursor Type | Key Advantages | Resulting Film Properties |

|---|---|---|---|